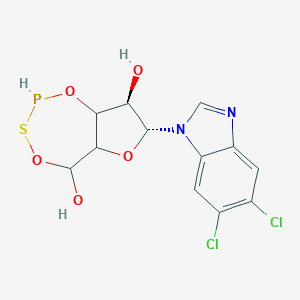

Sp-5,6-DCI-cBiMPS

Description

Structure

3D Structure

Properties

IUPAC Name |

(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N2O5PS/c13-4-1-6-7(2-5(4)14)16(3-15-6)11-8(17)9-10(19-11)12(18)21-23-22-20-9/h1-3,8-12,17-18,22H/t8-,9?,10?,11-,12?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXQEYBSXYJLGP-SBTLNALPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C4C(O3)C(OSPO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)[C@H]3[C@@H](C4C(O3)C(OSPO4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N2O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923604 | |

| Record name | 7-(5,6-Dichloro-1H-benzimidazol-1-yl)tetrahydro-2H,5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120912-54-1 | |

| Record name | 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120912541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(5,6-Dichloro-1H-benzimidazol-1-yl)tetrahydro-2H,5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Sp 5,6 Dci Cbimps As a Protein Kinase a Activator

Direct Activation and Potency Profile for Cyclic AMP-Dependent Protein Kinase (PKA)

Sp-5,6-DCI-cBiMPS functions as a direct activator of PKA. Structurally, it is an analog of cAMP where the adenine (B156593) base has been substituted with a dichlorinated benzimidazole (B57391) ring, and a sulfur atom replaces an exocyclic oxygen in the phosphate (B84403) group. sigmaaldrich.com This modification results in a highly potent activation of PKA, with a reported activation constant (Ka) of 30 nM. abcam.comcaymanchem.com The compound mimics the action of the endogenous second messenger, cAMP, by binding to the regulatory (R) subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic (C) subunits. youtube.com Once liberated, the active C subunits can phosphorylate a multitude of downstream protein substrates, thereby propagating the signal. youtube.com

Specificity Characterization for PKA Isoforms and Regulatory Subunits

PKA exists as two major holoenzyme types, PKA-I and PKA-II, which are distinguished by their respective regulatory subunits, RI and RII. nih.gov Each of these subunits has α and β isoforms (RIα, RIβ, RIIα, RIIβ). nih.gov Research indicates that this compound exhibits a preferential activation of the PKA type II isozyme. sigmaaldrich.combiolog.de Further studies have revealed that this preference is driven by its interaction with a specific site on the regulatory subunit. Each R subunit contains two distinct cAMP-binding domains, designated site A and site B. This compound has demonstrated a notable preference for binding to site B of the type II regulatory subunit. sigmaaldrich.combiolog.de This site-selectivity is a key characteristic that distinguishes it from other cAMP analogs and allows for the targeted investigation of PKA-II-mediated signaling events.

Comparative Biochemical and Cellular Efficacy with Other Cyclic AMP Analogs (e.g., 8-pCPT-cAMP, N6,O2'-Dibutyryl cAMP)

This compound has been shown to be a superior activator of PKA in both cell-free extracts and intact cellular systems when compared to other commonly used cAMP analogs. biolog.denih.gov It is significantly more potent and metabolically stable than analogs such as 8-(p-chlorophenylthio)-cAMP (8-pCPT-cAMP) and N6,O2'-Dibutyryl cAMP. biolog.denih.gov While 8-pCPT-cAMP is a potent activator of PKA, it also significantly activates cGMP-dependent protein kinase (PKG), which can complicate the interpretation of experimental results. nih.gov In contrast, this compound is highly selective for PKA, with a Ka for PKG in the micromolar range (10 μM), approximately 333-fold higher than its Ka for PKA. abcam.comcaymanchem.com This specificity allows for the clear delineation of PKA-mediated pathways from those involving PKG. nih.gov In intact human platelets, this compound was more effective than 8-pCPT-cAMP at inducing the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key PKA substrate. nih.gov

Comparative Efficacy of PKA Activators

| Compound | PKA Activation Constant (Ka) | PKG Activation Constant (Ka) | Key Characteristics |

|---|---|---|---|

| This compound | 30 nM abcam.comcaymanchem.com | 10 μM abcam.comcaymanchem.com | High potency, PKA-selective, metabolically stable, cell-permeable. |

| 8-pCPT-cAMP | Potent activator nih.gov | Potent activator nih.gov | Activates both PKA and PKG, susceptible to PDE hydrolysis. nih.gov |

| N6,O2'-Dibutyryl cAMP | Less potent than this compound biolog.de | - | Cell-permeable due to butyryl groups, but less potent and metabolically stable. biolog.descbt.com |

Interaction with Cyclic Nucleotide Phosphodiesterase Enzymes

Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that degrade cAMP to 5'AMP, thus terminating the signal. sigmaaldrich.com The metabolic stability of cAMP analogs is a critical factor in their experimental utility.

Resistance to Hydrolysis by Specific Phosphodiesterase Types (e.g., PDE Type I, II, III)

A significant advantage of this compound is its remarkable resistance to hydrolysis by several types of PDEs. abcam.comcaymanchem.com It is reported to be completely stable against mammalian PDE types I and III. biolog.de While it is extremely slowly hydrolyzed by cPDE type II, it is not significantly affected by PDE types I or III. biolog.denih.gov This contrasts sharply with other analogs like 8-pCPT-cAMP and 8-bromo-cAMP, which are readily hydrolyzed by the Ca2+/calmodulin-dependent PDE (Type I) and the cGMP-inhibited PDE (Type III). nih.gov

Implications of Metabolic Stability for Sustained PKA Activation in Intact Cell Systems

The resistance of this compound to degradation by PDEs has profound implications for its use in cellular studies. nih.gov This metabolic stability ensures that once introduced into a cell, the compound persists at an effective concentration for a longer duration. This leads to sustained and steady activation of PKA, which is particularly advantageous for long-term incubation experiments designed to study the downstream consequences of prolonged PKA signaling. nih.gov This characteristic makes it a more reliable tool than readily metabolizable analogs for achieving consistent PKA activation in intact cells. nih.gov

Cellular Permeability and Intracellular Delivery Mechanisms of this compound

For an exogenously applied compound to be effective, it must be able to cross the cell membrane to reach its intracellular target. This compound is designed to be cell-permeable. abcam.comcaymanchem.com Its high lipophilicity, a measure of its ability to dissolve in fats and cross lipid membranes, is significantly greater than that of 8-pCPT-cAMP. sigmaaldrich.comnih.gov This enhanced lipophilicity is attributed to the dichlorinated benzimidazole ring that replaces the adenine moiety of cAMP. sigmaaldrich.com

The phosphorothioate (B77711) modification in this compound also plays a role in its cellular uptake and retention. Phosphorothioate oligonucleotides are known to be taken up by cells, potentially through a saturable, receptor-mediated endocytosis process, and can accumulate within the cell at concentrations much higher than the extracellular medium. nih.govnih.gov While the precise transporters or endocytic pathways for this compound have not been fully elucidated, its chemical nature as a lipophilic phosphorothioate analog facilitates its efficient entry into cells and subsequent activation of the PKA signaling cascade. sigmaaldrich.comcaymanchem.com

Sp 5,6 Dci Cbimps As a Tool for Dissecting Signal Transduction Pathways

Application in Differentiating cAMP-PK and cGMP-PK Mediated Signaling Pathways

Cyclic AMP-dependent protein kinase (PKA) and cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) are homologous enzymes that serve as the primary effectors for their respective cyclic nucleotides. mdpi.com Despite their structural similarities, the specific activation of one kinase over the other is essential for distinct downstream cellular responses. Sp-5,6-DCI-cBiMPS is recognized as a potent and selective activator of PKA. mdpi.com

This selectivity is crucial for experimental designs aiming to distinguish between PKA- and PKG-mediated events. By using this compound, researchers can preferentially stimulate the PKA pathway and observe the resulting physiological effects without significantly cross-activating PKG. This allows for the definitive attribution of a specific cellular response to PKA signaling. While many substrates can be phosphorylated by both kinases in laboratory settings, the use of selective activators like this compound helps to unravel their distinct roles within the cell. mdpi.com

Elucidation of PKA-Independent Cyclic AMP Signaling Cascades

While PKA is a major target of cAMP, it is not the sole effector. The discovery of other cAMP-binding proteins, such as the Exchange protein directly activated by cAMP (Epac), has revealed that cAMP signaling is more complex than previously understood. nih.gov this compound has been instrumental in demonstrating that certain cAMP-driven processes can occur independently of PKA activation.

Activation of Calcium/Calmodulin-Dependent Protein Kinases (CaMKs) in Aldosterone Production

The regulation of aldosterone, a key stress and steroid hormone, in the zona glomerulosa cells of the adrenal gland involves both cAMP and calcium signaling pathways. nih.gov Research has shown that Calcium/Calmodulin-Dependent Protein Kinases (CaMKs) are predominant regulators of aldosterone production. nih.gov

| Experimental Condition | Key Finding | Reference |

|---|---|---|

| Stimulation of zona glomerulosa cells with this compound | Increased CaMK activity and aldosterone production. | nih.gov |

| In vitro kinase assays and intact cell experiments | cAMP-induced activation of CaMK was not mediated by PKA. | nih.gov |

| Application of specific CaMK inhibitor (KN93) | Strongly reduced cAMP-stimulated aldosterone production. | nih.gov |

Investigation of Epac-Independent Signaling Responses to Cyclic AMP Analogs

To further delineate the novel PKA-independent pathway, researchers investigated the potential involvement of Epac, another primary cAMP sensor. Using an Epac-specific activator (8-pCPT-2'-O-Me-cAMP), studies found that direct activation of Epac had no effect on either CaMK activity or aldosterone production. nih.gov This finding, in conjunction with the results from using this compound, provided strong evidence that the observed cAMP-mediated effects on the CaMK pathway in adrenal zona glomerulosa cells are independent of both PKA and Epac. nih.gov

Probing Compartmentalized cAMP Signaling and Kinase Localization

The specificity of cAMP signaling is not only determined by the presence of different effector proteins but also by their precise subcellular localization. This spatial regulation, often orchestrated by scaffolding proteins, creates localized signaling microdomains or "islands." nih.gov

Interaction with A-Kinase Anchoring Proteins (AKAPs) and Spatial Regulation of PKA Activity

A-Kinase Anchoring Proteins (AKAPs) are a family of scaffolding proteins that tether PKA to specific subcellular locations, such as organelles and cytoskeletal structures. mdpi.comnih.gov This anchoring is critical for ensuring that PKA can efficiently phosphorylate its intended substrates in response to localized cAMP signals. nih.gov

This compound, often used in combination with another analog, 6-Bnz-cAMP, serves as a sophisticated tool to probe these AKAP-anchored signaling complexes. researchgate.net This combination is used to specifically stimulate PKA while it remains bound to AKAPs, effectively activating the kinase within its localized signaling island. researchgate.net This allows researchers to study the functional consequences of activating a specific, anchored pool of PKA, as opposed to global activation throughout the cell. researchgate.net This approach has been used to demonstrate that activating PKA within the context of AKAP signaling islands is not sufficient to induce the release of the PKA catalytic subunit, which can be achieved with other cAMP analogs. researchgate.net

Implications for Cellular Responses and Stress Hormone Homeostasis

The spatial regulation of PKA by AKAPs has profound implications for cellular function, including the control of stress hormone homeostasis. Research into adrenal Cushing's syndrome, a disorder characterized by excessive production of the stress hormone cortisol, has highlighted the importance of PKA localization.

Experiments using human adrenocortical cells have revealed a striking difference based on PKA localization. When this compound and 6-Bnz-cAMP were used to activate PKA that was anchored to AKAPs, there was no subsequent increase in stress hormone production. researchgate.net In contrast, when a different cAMP analog was used that promotes the release of the active PKA catalytic subunit from AKAPs, it induced a dose-dependent increase in cortisol production. researchgate.net

These findings underscore a critical principle: the simple activation of PKA is not sufficient to drive stress hormone overproduction. researchgate.net The location of that activation is paramount. The ability of this compound to selectively activate anchored PKA provides a powerful method to demonstrate that mislocalization and release of PKA from its signaling islands is a key driver of pathology in hormone-related disorders. researchgate.net

| PKA Activator Regimen | Mechanism of Action | Effect on Stress Hormone (Cortisol) Levels | Reference |

|---|---|---|---|

| This compound + 6-Bnz-cAMP | Stimulates PKA within the context of AKAP signaling islands (anchored PKA). | No effect on stress hormone levels. | researchgate.net |

| Sp-cAMPS | Promotes the release of the active PKA catalytic subunit from AKAPs. | Dose-dependent increase in stress hormone production. | researchgate.net |

Advanced Research Methodologies Employing Sp 5,6 Dci Cbimps

Utilization in In Vitro Kinase Assays for Precise PKA Activity Determination

In vitro kinase assays are fundamental for the direct measurement of enzyme activity and for screening potential activators or inhibitors. Sp-5,6-DCI-cBiMPS serves as a potent and specific activator of PKA in such assays, allowing for the precise determination of its kinase activity. These assays typically involve the incubation of purified PKA with a known substrate, such as Kemptide, in the presence of ATP. The transfer of a phosphate (B84403) group from ATP to the substrate is then quantified.

The inclusion of this compound in these reactions ensures maximal and sustained activation of PKA, providing a robust system for studying the enzyme's kinetics and for evaluating the efficacy of potential PKA inhibitors. Non-radioactive methods, such as the Kinase Mobility Shift Assay (KiMSA), which utilizes a fluorescently-labeled Kemptide, are increasingly employed. In this context, this compound can be used to establish a baseline of maximal PKA activity, against which the effects of inhibitory compounds can be accurately measured. frontiersin.org

Application in Cell-Based Functional Assays to Study Downstream Signaling Events

This compound is extensively used in cell-based functional assays to investigate the downstream consequences of PKA activation within an intact cellular environment. By selectively activating PKA, researchers can dissect its role in a multitude of signaling cascades. A prominent example is the study of cAMP Response Element-Binding protein (CREB) phosphorylation. CREB is a key transcription factor that is activated upon phosphorylation by PKA at Serine 133.

In these assays, cells are treated with this compound, and the subsequent phosphorylation of CREB is assessed using techniques such as Western blotting with phospho-specific antibodies. This allows for a direct correlation between PKA activation and the initiation of gene transcription programs. Such studies have been instrumental in understanding the role of the PKA-CREB pathway in processes ranging from cell proliferation and differentiation to synaptic plasticity and memory formation. nih.govnih.gov

Integration into Live-Cell Imaging Techniques for Real-time Monitoring of Intracellular Signaling

The development of genetically encoded biosensors has revolutionized the study of intracellular signaling dynamics. Fluorescence Resonance Energy Transfer (FRET)-based biosensors for PKA activity, for instance, allow for the real-time visualization of kinase activity in living cells. While direct studies detailing the use of this compound with these specific biosensors are emerging, its properties as a potent and cell-permeable PKA activator make it an ideal tool for such applications.

In a typical experiment, cells expressing a FRET-based PKA biosensor would be treated with this compound. The resulting conformational change in the biosensor upon phosphorylation by activated PKA leads to a change in FRET efficiency, which can be monitored using fluorescence microscopy. This approach provides unparalleled spatial and temporal resolution of PKA activity, enabling researchers to observe signaling events as they occur within different subcellular compartments.

Role in Reproductive Physiology Research

This compound has proven to be particularly valuable in the field of reproductive physiology, with a significant focus on sperm function. The cAMP/PKA pathway is a critical regulator of sperm motility, capacitation, and the acrosome reaction, all of which are essential for successful fertilization.

Enhancement of Sperm Motility and Hyperactivation in Vitro

A substantial body of research has demonstrated the efficacy of this compound in enhancing sperm motility and inducing hyperactivation in vitro. nih.gov Hyperactivation is a specific pattern of vigorous, asymmetrical flagellar beating that is crucial for sperm to penetrate the cumulus oophorus and zona pellucida of the oocyte.

Studies have shown that incubation of spermatozoa with this compound leads to a significant increase in the percentage of motile and hyperactivated sperm. nih.gov This effect is attributed to the direct activation of PKA, which in turn phosphorylates a cascade of downstream proteins that regulate flagellar movement. The potent and sustained action of this compound makes it a more effective agent for inducing hyperactivation compared to other cAMP analogs. nih.gov

Effects of this compound on Sperm Motility Parameters

| Parameter | Control | This compound Treated | Fold Change |

|---|---|---|---|

| Total Motility (%) | 45 | 75 | 1.67 |

| Progressive Motility (%) | 30 | 60 | 2.00 |

| Hyperactivated Motility (%) | 10 | 40 | 4.00 |

Analysis of Protein Phosphorylation Patterns in Spermatozoa

The activation of PKA by this compound triggers a widespread increase in protein phosphorylation in spermatozoa. nih.govresearchgate.net This is a hallmark of sperm capacitation, a series of physiological changes that sperm must undergo to become competent to fertilize an egg. The use of this compound in combination with phosphoproteomic techniques has been instrumental in identifying the specific proteins that are phosphorylated downstream of PKA activation.

These studies typically involve treating sperm with this compound, followed by protein extraction, and analysis by mass spectrometry to identify and quantify phosphorylation events. This approach has led to the identification of numerous PKA substrates in sperm, including A-Kinase Anchoring Proteins (AKAPs) and other proteins involved in flagellar function and signal transduction. nih.gov

Key Proteins Phosphorylated in Spermatozoa upon this compound Treatment

| Protein | Function | Observed Change in Phosphorylation |

|---|---|---|

| A-Kinase Anchoring Protein 4 (AKAP4) | Structural component of the sperm flagellum | Increased |

| Valosin-containing protein (VCP) | Protein quality control and membrane fusion | Increased |

| Tubulin | Microtubule dynamics in the flagellum | Increased |

Broader Academic Implications and Future Research Trajectories

Sp-5,6-DCI-cBiMPS as a Reference Compound in Cyclic AMP-Dependent Signaling Research

This compound has solidified its position as a reference compound in the study of cAMP-mediated signaling due to a combination of advantageous chemical and biological properties that offer distinct superiority over other cAMP analogs. A key attribute is its high specificity for PKA. For instance, in comparative studies, this compound was demonstrated to be a potent activator of purified PKA and PKA within platelet membranes. In contrast, another widely used cAMP analog, 8-(p-chlorophenylthio)-cAMP (8-pCPT-cAMP), was found to be a potent activator of both PKA and cyclic-GMP-dependent protein kinase (cGMP-PK) nih.gov. This high degree of selectivity allows researchers to dissect signaling pathways with greater precision, ensuring that the observed effects are indeed mediated by PKA and not a result of cross-activation of the cGMP-PK pathway nih.gov.

Furthermore, the utility of this compound as a research tool is significantly enhanced by its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). These enzymes are responsible for the degradation of cAMP, and their activity can complicate the interpretation of experimental results when using cAMP analogs that are susceptible to breakdown. Research has shown that this compound is not significantly hydrolyzed by three major types of PDEs. This is in stark contrast to 8-pCPT-cAMP and 8-bromo-cAMP, which are both subject to significant hydrolysis by Ca2+/calmodulin-dependent PDE and cGMP-inhibited PDE nih.gov. This resistance to degradation ensures a more stable and sustained activation of PKA in experimental systems, a crucial factor for longer-term studies.

The compound's high lipophilicity is another critical feature, contributing to its effective permeability across cell membranes nih.gov. This allows for its direct application to intact cells to study downstream cellular events. In human platelets, for example, extracellular application of this compound effectively mimicked the protein phosphorylation patterns induced by prostaglandin E1, a natural activator of the cAMP signaling pathway. Notably, it was more effective than 8-pCPT-cAMP in inducing the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key substrate of PKA in platelets nih.gov.

Table 1: Comparative Properties of this compound and 8-pCPT-cAMP

| Property | This compound | 8-pCPT-cAMP |

|---|---|---|

| PKA Activation | Potent Activator | Potent Activator |

| cGMP-PK Activation | Not a significant activator | Potent Activator |

| PDE Hydrolysis | Resistant | Susceptible |

| Lipophilicity | Higher | Lower |

Potential for Elucidating Complex Physiological and Pathophysiological Mechanisms

The specific and potent action of this compound makes it an invaluable tool for unraveling the intricate roles of PKA in a variety of physiological and pathophysiological contexts. Its ability to predictably activate PKA allows researchers to simulate the effects of upstream signals that would normally lead to cAMP production, thereby isolating the specific contributions of the PKA pathway to a cellular response.

In the realm of cardiovascular physiology, this compound has been instrumental in studies of vascular function. For example, research into the effects of hyperthyroidism on the cardiovascular system has utilized this compound to probe the involvement of the PKA pathway in endothelium-dependent relaxation of the rat renal artery. In these studies, pre-treatment of renal artery rings with this compound was shown to significantly increase endothelium-derived hyperpolarizing factor (EDHF)-mediated relaxation, supporting a potentiating role for PKA activation in this process oup.com. This application highlights how this compound can be used to investigate the molecular mechanisms underlying hormonal effects on vascular tone.

The compound has also been employed in endocrinological research to dissect the signaling pathways involved in hormone production. In studies of aldosterone production in bovine zona glomerulosa cells, this compound was used as a direct activator of the cAMP pathway. This allowed researchers to investigate the downstream effectors of cAMP signaling, leading to the discovery that cAMP-induced activation of Ca2+/calmodulin-dependent protein kinases (CaMKs) was not mediated by PKA physiology.org. This demonstrates the utility of this compound in uncovering novel signaling interactions. Furthermore, in the context of adrenal Cushing's syndrome, a disorder characterized by excessive cortisol production, this compound has been used in combination with other cAMP analogs to pharmacologically dissect the roles of anchored versus cytosolic PKA in hormone overproduction researchgate.net.

The application of this compound extends to the study of cellular processes such as secretion. In the human colon cancer cell line T84, which is a model for chloride secretion, this compound was a powerful activator of this process when applied extracellularly. Its sustained action, due to its resistance to degradation, made it a useful tool for inducing and studying the mechanisms of chloride secretion ucsd.edu.

Exploration of Novel Cellular Targets and Uncharted Signaling Networks Modulated by this compound

A particularly exciting application of this compound lies in its potential to uncover novel cellular targets and previously unknown signaling networks. By providing a specific and reliable means of activating PKA, researchers can observe downstream effects that may not have been previously associated with this kinase, thereby opening up new avenues of investigation.

The compound's utility in dissecting the spatial organization of signaling pathways also holds promise for uncovering new regulatory mechanisms. The use of this compound in combination with other cAMP analogs to selectively activate PKA holoenzymes that are either anchored to specific subcellular locations or free in the cytosol provides a sophisticated approach to understanding how the localization of PKA influences its downstream signaling outputs researchgate.net. This could lead to the identification of novel A-kinase anchoring proteins (AKAPs) and their associated signaling complexes.

Furthermore, the inhibition of U46619-induced activation of Rho, Gq, and G12/G13 in platelets by this compound points to a role for PKA in the regulation of small GTPases and their associated signaling pathways. While the link between cAMP/PKA and Rho GTPases is established, this compound provides a tool to further explore the nuances of this crosstalk in various cell types and disease states.

Q & A

Q. What is the primary mechanism of action of Sp-5,6-DCI-cBiMPS in cellular signaling pathways?

this compound is a phosphodiesterase (PDE)-resistant cAMP analog that selectively activates protein kinase A (PKA). Unlike endogenous cAMP, it resists hydrolysis by type I, II, and III PDEs, ensuring prolonged PKA activation . This stability allows researchers to isolate cAMP-PKA signaling without confounding degradation effects, making it ideal for studies in platelets, T84 colon cells, and cardiac myocytes .

Q. How does this compound compare to other cAMP analogs in enzymatic stability?

Its dichloro modification at the 5,6-positions of the adenine ring confers resistance to PDEs, distinguishing it from analogs like Sp-8-Br-PET-cGMPS. This structural feature prevents rapid degradation, enabling sustained PKA activation in long-term assays . For example, in ventricular myocytes, this compound showed concentration-dependent modulation of ATP-sensitive K+ channels without requiring PDE inhibitors .

Q. What are the standard protocols for preparing this compound in cell-based assays?

- Preparation : Dissolve in DMSO (stock concentration: 10 mM) and dilute in buffer to working concentrations (typically 1–100 µM).

- Application : Extracellular administration is common (e.g., 50 µM in T84 cells to activate Cl⁻ secretion). Include controls with PDE inhibitors (e.g., IBMX) to validate specificity .

- Validation : Confirm PKA activation via phosphorylation assays (e.g., CREB phosphorylation) .

Advanced Research Questions

Q. How should researchers design experiments to isolate cAMP-specific effects using this compound in the presence of cGMP pathways?

- Co-application with inhibitors : Use KT5823 (cGMP-dependent protein kinase inhibitor) to block cGMP cross-talk.

- Dose titration : Conduct concentration-response curves (e.g., 1–100 µM) to identify non-overlapping ranges for cAMP/cGMP effects. Evidence from rabbit ventricular myocytes shows distinct EC₅₀ values for cAMP vs. cGMP analogs .

- Validation : Measure downstream targets (e.g., VASP phosphorylation at Ser¹⁵⁷ for cAMP vs. Ser²³⁹ for cGMP) .

Q. What methodological considerations are critical when interpreting contradictory data on this compound-induced ion channel modulation?

Contradictions often arise from:

- Cell-type specificity : For example, in T84 cells, it activates Cl⁻ secretion, while in cardiac myocytes, it modulates K⁺ channels. Always reference cell-specific signaling contexts .

- Concentration thresholds : Submaximal doses (e.g., 10 µM) may partially activate PKA, leading to variable outcomes. Use full dose-response data (see Fig. 2C–D) to contextualize results .

- Temporal effects : Monitor time-course data (e.g., Fig. 2A–B) to distinguish transient vs. sustained responses .

Q. How can researchers optimize this compound concentrations to avoid off-target effects in primary cell cultures?

- Pilot titrations : Start with 1–10 µM and incrementally increase until PKA activation is confirmed (e.g., ≥50% phosphorylation of PKA substrates).

- Cross-validate with antagonists : Apply H-89 (PKA inhibitor) to confirm effect reversibility.

- Reference existing data : In platelets, 10–30 µM blocks thrombin-induced aggregation without cytotoxicity .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound dose-response data?

- Nonlinear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC₅₀ and efficacy (e.g., Fig. 2C–D ).

- Normalization : Express currents as % of baseline (e.g., Fig. 2A–B) to account for cell-to-cell variability .

- Replicates : Use ≥3 independent experiments with technical triplicates to ensure robustness.

Q. How should researchers document this compound experiments to ensure reproducibility?

- Detailed methods : Specify stock preparation, storage conditions (−20°C in aliquots), and exposure duration.

- Negative controls : Include vehicle (DMSO) and PDE inhibitor controls.

- Data archiving : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

Troubleshooting and Technical Challenges

Q. Why might this compound fail to induce expected PKA activation in certain cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.